molecular formula C7H6N2OS B13152231 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one

Cat. No.: B13152231
M. Wt: 166.20 g/mol
InChI Key: RLSFKLUNVUUZKE-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one typically involves the reaction of thiazole derivatives with propargyl halides under basic conditions. The reaction is often carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles in the presence of bases like K2CO3

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

  • 1-(4-(4-(Aminomethyl)thiazol-2-ylamino)phenyl)ethanone
  • Thiazole derivatives with various substituents

Comparison: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one is unique due to its prop-2-yn-1-one moiety, which imparts distinct reactivity and biological activity compared to other thiazole derivatives. The presence of the aminomethyl group enhances its potential for forming hydrogen bonds, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

1-[2-(aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one

InChI

InChI=1S/C7H6N2OS/c1-2-6(10)5-4-11-7(3-8)9-5/h1,4H,3,8H2

InChI Key

RLSFKLUNVUUZKE-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1=CSC(=N1)CN

Origin of Product

United States

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